![molecular formula C20H13F3N4O B2375686 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 863020-29-5](/img/structure/B2375686.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H13F3N4O and its molecular weight is 382.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, a compound characterized by its unique imidazo[1,2-a]pyrimidine structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, providing an overview of its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C20H13F3N4O
- Chemical Structure :
Chemical Structure
Research indicates that compounds containing imidazo[1,2-a]pyrimidine moieties often exhibit their biological effects through modulation of various signaling pathways. These include:
- Inhibition of Kinases : Many imidazo[1,2-a]pyrimidines act as inhibitors of specific kinases involved in cancer cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. The following table summarizes key findings from various research studies:
Case Studies
- MCF7 Cell Line Study : In a study assessing the effect of the compound on MCF7 breast cancer cells, it was found that treatment led to significant apoptosis induction with an IC50 value of 12.50 µM. The mechanism was linked to the activation of caspases, which are critical for the apoptotic process.
- A549 Cell Line Study : Another investigation focused on A549 lung cancer cells revealed an IC50 value of 26 µM. The compound was shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting proliferation.
- HCT116 Cell Line Study : In colorectal cancer models (HCT116), the compound demonstrated a potent inhibitory effect with an IC50 value of 7.01 µM, attributed to its ability to disrupt microtubule dynamics.
Additional Biological Activities
Beyond anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of inflammatory cytokines.
科学的研究の応用
Anticancer Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide has been studied for its anticancer properties, particularly as an inhibitor of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). The compound exhibits a favorable pharmacokinetic profile, demonstrating significant potency against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry showed that derivatives of this compound maintain activity against both native BCR-ABL and the T315I mutant form. These findings suggest that modifications to the imidazo[1,2-a]pyrimidine core can enhance efficacy while retaining desirable pharmacokinetic properties .
Kinase Inhibition
The compound functions as a type of small molecule kinase inhibitor (SMKI), targeting several kinases involved in cellular signaling pathways. Its design allows it to mimic ATP binding, which is crucial for inhibiting kinase activity.
- Data Table: Kinase Activity Comparison
Compound | Target Kinase | IC50 (nM) | Oral Bioavailability (%) |
---|---|---|---|
This compound | BCR-ABL | 74 | 40 |
Compound X | BCR-ABL T315I | 57 | 42 |
Compound Y | Other Kinases | Varies | Varies |
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively reduce tumor growth in animal models. The compound's ability to penetrate tissues and maintain therapeutic levels over time is critical for its potential as a treatment option.
特性
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)16-8-2-1-7-15(16)18(28)25-14-6-3-5-13(11-14)17-12-27-10-4-9-24-19(27)26-17/h1-12H,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSMUUDQONTAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。